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Compound of Interest

2,3-Difluoro-4-methoxybenzyl
Compound Name:
alcohol

Cat. No.: B2433999

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-
methoxybenzyl alcohol

Introduction

2,3-Difluoro-4-methoxybenzyl alcohol is a substituted aromatic alcohol that has garnered
significant interest within the fields of medicinal chemistry and materials science. Its unique
electronic and structural properties, conferred by the difluoro and methoxy substitutions on the
benzene ring, make it a valuable building block in the synthesis of complex molecules,
particularly in the development of novel therapeutic agents. The fluorine atoms enhance
metabolic stability and can modulate the acidity of adjacent functional groups, while the
methoxy group influences solubility and receptor-binding interactions.

This guide provides a comprehensive overview of the core physicochemical properties of 2,3-
Difluoro-4-methoxybenzyl alcohol, offering a technical resource for researchers, scientists,
and drug development professionals. The subsequent sections will delve into its structural
characteristics, key physical and chemical properties, analytical characterization methods, and
established experimental protocols, providing a foundational understanding for its effective
utilization in a laboratory setting.

Molecular and Structural Characteristics
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The foundational attributes of a chemical compound are dictated by its molecular structure.
Understanding these characteristics is paramount for predicting its behavior in chemical
reactions and biological systems.

Chemical Formula: CsHsF20:

Molecular Weight: 174.14 g/mol

Canonical SMILES: COC1=C(C(=C(C=C1)F)F)CO

InChl Key: InChl=1S/C8H8F202/c1-12-8-5(10)4(9)2-3-6(8)7-11/h2-3,11H,7H2,1H3

CAS Number: 162947-60-6

The molecule's structure, featuring a benzyl alcohol core with two adjacent fluorine atoms and
a methoxy group, creates a unique electronic environment that influences its reactivity and
intermolecular interactions.

Physicochemical Properties: A Quantitative
Overview

The utility of a compound in synthetic and medicinal chemistry is largely determined by its
physical properties. These parameters influence its handling, reactivity, and pharmacokinetic
profile. The key physicochemical data for 2,3-Difluoro-4-methoxybenzyl alcohol are
summarized below.
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Property Value Source

) White to off-white crystalline
Physical Form

solid
Melting Point 58 - 60 °C
Boiling Point 115 °C at 0.9 mmHg
Density 1.34+0.1 g/cm3 (Predicted)
pKa 13.38+0.10 (Predicted)
LogP 1.57 (Predicted)

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for verifying the identity, purity, and structure of a
chemical compound. The following section details the primary spectroscopic techniques used
for the characterization of 2,3-Difluoro-4-methoxybenzyl alcohol and explains the rationale
behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules. It provides detailed information about the carbon-hydrogen framework.

e 1H NMR: This technique identifies the number and type of hydrogen atoms in the molecule.
For 2,3-Difluoro-4-methoxybenzyl alcohol, one would expect to see distinct signals for the
methoxy protons (-OCHs), the benzylic protons (-CH20H), the hydroxyl proton (-OH), and the
aromatic protons. The coupling patterns between the aromatic protons and the fluorine
atoms provide definitive structural information.

e 13C NMR: This provides information on the carbon skeleton. Distinct signals will be observed
for each unique carbon atom, with the chemical shifts influenced by the attached atoms (O,
F).

e F NMR: Given the presence of two fluorine atoms, *°F NMR is a crucial technique for
confirming their presence and electronic environment.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2,3-Difluoro-4-methoxybenzyl alcohol is expected to show characteristic absorption
bands:

o Abroad peak in the region of 3200-3600 cm~1, characteristic of the O-H stretch of the
alcohol group.

e Peaks in the 2850-3000 cm~1 region corresponding to C-H stretching.

e Strong absorptions in the 1000-1300 cm~! range, indicative of C-O and C-F stretching
vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and fragmentation pattern of a compound. For 2,3-Difluoro-4-
methoxybenzyl alcohol, the molecular ion peak [M]* would be expected at m/z = 174.14.
Analysis of the fragmentation pattern can further confirm the structure.

Experimental Workflow for Compound
Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a
newly synthesized or procured batch of 2,3-Difluoro-4-methoxybenzyl alcohol. This process
ensures the identity and purity of the material before its use in further applications.
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Caption: Workflow for the physicochemical characterization of 2,3-Difluoro-4-methoxybenzyl
alcohol.

Detailed Experimental Protocols

The following protocols are standardized methodologies for determining key physicochemical
properties.

Protocol 1: Determination of Melting Point
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» Objective: To determine the melting point range of a solid sample of 2,3-Difluoro-4-
methoxybenzyl alcohol.

o Apparatus: Melting point apparatus, capillary tubes (one end sealed).
e Procedure:
1. Ensure the melting point apparatus is calibrated using certified standards.
2. Finely crush a small amount of the crystalline sample.
3. Pack the dry sample into a capillary tube to a height of 2-3 mm.
4. Place the capillary tube into the heating block of the apparatus.
5. Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point.
6. Allow the apparatus to cool.

7. Using a fresh sample, repeat the measurement with a slow heating ramp (1-2 °C/min)
starting from approximately 10 °C below the estimated melting point.

8. Record the temperature at which the first drop of liquid appears (T1) and the temperature
at which the entire sample becomes liquid (T2). The melting range is T1 - T2.

o Trustworthiness: The use of a slow ramp rate and calibration standards ensures accuracy
and reproducibility. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Protocol 2: High-Performance Liquid Chromatography
(HPLC) for Purity Assessment

¢ Objective: To determine the purity of the 2,3-Difluoro-4-methoxybenzyl alcohol sample.
o System: A standard HPLC system with a UV detector.
e Method:

o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).
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o Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid.

o Flow Rate: 1.0 mL/min.
o Injection Volume: 10 pL.
o Detector Wavelength: 254 nm.

o Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

e Procedure:
1. Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
2. Inject a blank (acetonitrile) to ensure a clean baseline.
3. Inject the prepared sample.
4. Run the gradient elution method.

5. Analyze the resulting chromatogram. The purity is calculated as the area of the main peak
divided by the total area of all peaks, expressed as a percentage.

o Causality: Reverse-phase HPLC is chosen due to the moderate polarity of the analyte. The
C18 stationary phase effectively retains the compound, allowing for separation from potential
non-polar or more polar impurities under a water/acetonitrile gradient.

Applications in Drug Discovery and Development

2,3-Difluoro-4-methoxybenzyl alcohol is not typically an active pharmaceutical ingredient
(API) itself but serves as a crucial intermediate or building block. The difluoro-methoxy
substitution pattern is a desirable motif in medicinal chemistry for several reasons:

o Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant
to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved
pharmacokinetic profile and a longer in-vivo half-life of the final drug candidate.
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e Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the
acidity of nearby functional groups, which can be critical for optimizing drug-target
interactions.

o Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions
(e.g., with backbone amides in a protein binding pocket), potentially increasing the binding
affinity and selectivity of a drug molecule.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 2,3-
Difluoro-4-methoxybenzyl alcohol.

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
inhalation of dust and contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete
and detailed safety information before handling this compound.

 To cite this document: BenchChem. [physicochemical properties of 2,3-Difluoro-4-
methoxybenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2433999#physicochemical-properties-of-2-3-difluoro-
4-methoxybenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2433999?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2433999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

